methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two thiophene rings, one of which is substituted with a methyl ester and an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate typically involves the following steps:
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Formation of the Amide Bond: : The initial step involves the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with a suitable amine, such as 3-amino-2-thiophenecarboxylic acid, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the amide bond between the two thiophene rings.
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Esterification: : The resulting amide is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
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Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The thiophene rings can participate in electrophilic substitution reactions. For example, halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers study this compound to understand its interactions with biological targets and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism of action of methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the carbonyl and amide groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
- Ethyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
- Methyl 3-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to the specific substitution pattern on the thiophene rings, which can influence its electronic properties and reactivity. The presence of both methyl groups on the 4 and 5 positions of the thiophene ring can enhance its stability and alter its interaction with biological targets compared to similar compounds with different substitution patterns.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[(4,5-dimethylthiophene-3-carbonyl)amino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-7-8(2)19-6-9(7)12(15)14-10-4-5-18-11(10)13(16)17-3/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRBLTVXEMMYRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC2=C(SC=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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